molecular formula C24H27KN4O10S B1666128 Augmentin CAS No. 74469-00-4

Augmentin

Cat. No.: B1666128
CAS No.: 74469-00-4
M. Wt: 602.7 g/mol
InChI Key: DWHGNUUWCJZQHO-ZVDZYBSKSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Augmentin involves the combination of amoxicillin trihydrate and potassium clavulanate. Amoxicillin is synthesized from the basic penicillin nucleus, 6-aminopenicillanic acid, through a series of chemical reactions . Clavulanic acid is derived from the organism Streptomyces clavuligerus and is then converted to potassium clavulanate .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes to produce the raw materials, followed by chemical synthesis and purification steps. The final product is formulated into various dosage forms, including tablets, chewable tablets, and oral suspensions .

Chemical Reactions Analysis

Types of Reactions

Augmentin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Catalyzed by beta-lactamase enzymes.

    Oxidation: Often involves reactive oxygen species.

    Reduction: Can involve reducing agents like hydrogen or metal catalysts.

Major Products Formed

Mechanism of Action

Properties

IUPAC Name

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S.C8H9NO5.K/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);1,6-7,10H,2-3H2,(H,12,13);/q;;+1/p-1/b;4-1-;/t9-,10-,11+,14-;6-,7-;/m11./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHGNUUWCJZQHO-ZVDZYBSKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C.C1[C@@H]2N(C1=O)[C@H](/C(=C/CO)/O2)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27KN4O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

79198-29-1 (parent)
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40225477
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74469-00-4
Record name Amoxicillin mixture with Clavulanate potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074469004
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amoxicillin mixture with Clavulanate potassium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40225477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Clavamox is a combination of two active ingredients: amoxicillin and clavulanate potassium. [, , , , , , , , , ] Amoxicillin is a β-lactam antibiotic that works by inhibiting bacterial cell wall synthesis. It does this by binding to penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps in peptidoglycan synthesis. Clavulanate potassium is a β-lactamase inhibitor, meaning it blocks the action of β-lactamase enzymes produced by some bacteria to resist β-lactam antibiotics. By combining amoxicillin with clavulanate potassium, Clavamox is effective against a broader range of bacteria, including those that are resistant to amoxicillin alone. [, , , , , , , , , ]

ANone: Clavamox is a combination product containing amoxicillin trihydrate and clavulanate potassium.

    A: Yes, Clavamox has been successfully used as an alternative to carbenicillin or cefotaxime in Agrobacterium-mediated genetic transformation studies, particularly in chrysanthemum. [, ] It effectively suppresses Agrobacterium growth during the transformation process while demonstrating less inhibitory effects on plant regeneration compared to other antibiotics. [, ]

    A: Studies have shown that Clavamox at a concentration of 125 mg/L is suitable for shoot regeneration and producing healthy shoots in chrysanthemum. [, ] This concentration effectively suppresses the growth of Agrobacterium in explants. []

    A: Yes, a study demonstrated that a suspension of amoxicillin trihydrate-potassium clavulanate (Clavamox) is an effective monotherapy for treating feline eosinophilic plaques. [] Cats treated with Clavamox showed a statistically significant reduction in lesion size and bacterial infection compared to the placebo group. []

    ANone: Dosage information is outside the scope of this scientific Q&A. Please consult a veterinarian for dosage recommendations.

    A: High-performance liquid chromatography (HPLC) is a widely used technique to determine the concentration of both amoxicillin and clavulanate potassium simultaneously in various formulations. [, ]

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